molecular formula C27H34N4O5 B1680553 Retosiban CAS No. 820957-38-8

Retosiban

Cat. No.: B1680553
CAS No.: 820957-38-8
M. Wt: 494.6 g/mol
InChI Key: PLVGDGRBPMVYPB-FDUHJNRSSA-N
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Description

Retosiban (C₂₇H₃₄N₄O₅, molecular weight: 494.592) is a non-peptide, orally active oxytocin receptor (OTR) antagonist with high selectivity and affinity for OTR . It inhibits oxytocin-induced uterine contractions by competitively binding to the receptor, thereby preventing intracellular calcium influx and muscle contraction . This compound’s stereospecific structure—defined by four stereocenters and a 2,5-diketopiperazine core—enhances its receptor interaction, as shown in crystallographic studies (Figure 2a-b, ). Its primary clinical application is the prevention of preterm labor (PTL), particularly in high-risk pregnancies such as multiples, where uterine overdistension triggers contractions .

This compound completed Phase II trials demonstrating safety and efficacy in delaying delivery , but Phase III trials were terminated early due to recruitment challenges . Despite this, its oral bioavailability distinguishes it from other OTR antagonists like atosiban, which require intravenous administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Retosiban is synthesized through a series of chemical reactions involving the formation of a piperazine-2,5-dione core. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as minimizing the use of hazardous reagents and conditions. The process is typically carried out in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Retosiban undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Clinical Trials and Efficacy

Numerous clinical trials have investigated the efficacy and safety of retosiban in managing sPTL. Here are key findings from several studies:

  • Phase II Trials : A study involving 29 women showed that intravenous this compound resulted in a significant increase in the time to delivery compared to placebo, with a median increase of 13 days (26 days for this compound vs. 13 days for placebo) . The treatment was well tolerated, with adverse events being infrequent and consistent with expected outcomes in the population studied.
  • Phase III Trials : GSK initiated a Phase III program to further evaluate this compound's efficacy compared to atosiban, another oxytocin antagonist. The primary endpoint was time to delivery post-treatment initiation . Although recruitment challenges led to early termination of some trials, preliminary results indicated that this compound could extend time to delivery without significant increases in adverse events .
  • Neurodevelopmental Outcomes : In a follow-up study assessing infants born to mothers treated with this compound, no significant adverse neurodevelopmental outcomes were reported at 18 and 24 months . This suggests that this compound may not only prolong pregnancy but also ensure better long-term health for neonates.

Safety Profile

The safety of this compound has been a focal point in its development. Across various studies, including those involving healthy non-pregnant women and pregnant women with sPTL, this compound demonstrated a favorable safety profile. Adverse events were comparable to those observed with placebo treatments .

Summary of Adverse Events from Clinical Trials

Adverse EventThis compound Group (%)Placebo Group (%)
Any event3511
Urinary tract infection511
Headache100
Anaemia100

This table summarizes the incidence of adverse events reported during clinical trials, highlighting the relative safety of this compound compared to placebo .

Mechanism of Action

Retosiban exerts its effects by competitively binding to the oxytocin receptor, thereby blocking the action of oxytocin. This prevents the oxytocin-mediated contraction of the uterine smooth muscle, which is crucial during the initiation of preterm labor. The molecular targets involved include the oxytocin receptor and associated signaling pathways, such as the inositol 1,4,5-trisphosphate (IP3) pathway .

Comparison with Similar Compounds

Pharmacological and Structural Differences

Compound Administration Selectivity/Receptor Affinity Clinical Status Key Advantages Limitations
Retosiban Oral High OTR affinity (pKi ~9.5); competitive antagonist Phase III (terminated) Oral dosing; efficacy under high stretch Limited long-term safety data; trial recruitment issues
Atosiban IV Moderate OTR affinity (pKi ~8.1); mixed OTR/vasopressin antagonist Approved in Europe Proven efficacy in acute PTL IV-only use limits long-term prophylaxis
Barusiban IV/Subcutaneous High OTR selectivity (pKi ~9.0) Phase II Prolonged half-life; fewer side effects Limited oral bioavailability
L-368,899 Oral Moderate OTR affinity (pKi ~7.5) Preclinical Early oral candidate Lower potency; discontinued development
SSR-126768 Oral High OTR affinity (pKi ~9.2) Phase I Potent oral antagonist No published clinical data

Key Findings :

  • This compound vs. Atosiban : this compound’s oral route allows prolonged use in high-risk pregnancies, whereas atosiban’s IV administration restricts it to acute settings. In a terminated Phase III trial, this compound showed comparable efficacy to atosiban in prolonging time to delivery (adjusted mean: 32.51 vs. 33.71 days; P > 0.05) but with similar adverse event rates .
  • Mechanistic Superiority : this compound uniquely inhibits stretch-induced contractions, which are critical in multifetal pregnancies. High mechanical tension (2.4 g) amplifies uterine sensitivity to oxytocin and KCl, and this compound reduces maximal contraction responses by 50–60% under these conditions (P < 0.01, ). Atosiban lacks data in this context.
  • Structural Insights : this compound’s 2,5-diketopiperazine core and indene group form hydrogen bonds with OTR residues (Asp-85, Asn-110), enhancing binding stability compared to peptide-based antagonists like atosiban .

Clinical and Preclinical Data

This compound in Human Studies :

  • Phase II Trial: Intravenous this compound delayed delivery by 18.9 days vs. 11.1 days for placebo (P = NS due to small sample size) .
  • Mechanistic Efficacy : this compound’s inhibition of oxytocin responses correlates negatively with baseline stretch effect (r = -0.73 for oxytocin; r = -0.65 for KCl), indicating stronger effects in overdistended uteri .

Atosiban in Practice :

  • Reduces uterine contractions within 2 hours in 70–80% of cases but requires continuous IV infusion .

Emerging Compounds :

  • Barusiban : Phase II data show a half-life of 12–18 hours (vs. atosiban’s 0.5 hours), enabling once-daily dosing .
  • SSR-126768 : Preclinical models suggest superior oral bioavailability but lack human data .

Biological Activity

Retosiban is a novel oxytocin receptor (OTR) antagonist, primarily investigated for its potential in managing spontaneous preterm labor (sPTL). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and mechanisms of action based on diverse research findings.

This compound functions as an inverse agonist at the OTR, differing from traditional antagonists like atosiban. It exhibits a potent and rapid inhibition of oxytocin-induced signaling pathways in human myometrial tissue. Specifically, this compound inhibits the production of inositol 1,4,5-trisphosphate (IP3), which is crucial for myometrial contraction. Unlike atosiban, this compound does not stimulate cyclo-oxygenase 2 activity or prostaglandin production, emphasizing its unique pharmacological profile .

Randomized Controlled Trials

Two significant randomized controlled trials assessed the efficacy of this compound in women with sPTL:

  • Placebo-Controlled Trial :
    • Participants : 23 women with sPTL.
    • Findings : The mean time to delivery (TTD) was significantly longer in the this compound group (18.9 days) compared to placebo (11.1 days). Additionally, only 18.7% of women in the this compound group experienced preterm birth versus 47.2% in the placebo group .
  • Atosiban Comparator Trial :
    • Participants : 97 women.
    • Findings : The adjusted mean TTD was 32.51 days for this compound and 33.71 days for atosiban, indicating no significant difference between the two treatments .

Biological Activity Data Table

Study TypeParticipantsMean TTD (Days)Preterm Birth Rate (%)Key Findings
Placebo-Controlled Trial2318.9 vs 11.118.7 vs 47.2Significant prolongation of pregnancy with this compound
Atosiban Comparator Trial9732.51 vs 33.71Not specifiedNo significant difference between treatments

Safety Profile

The safety data from both trials indicated that adverse events (AEs) were comparable across treatment groups. In the placebo-controlled trial, maternal AEs were reported at similar rates between this compound and placebo groups (60% vs 46.2%). Fetal AEs were also similar, with no serious safety signals identified for either maternal or neonatal participants .

Case Studies and Observations

In a phase 2 study involving intravenous administration of this compound to women experiencing sPTL, uterine quiescence was achieved in 62% of participants compared to 41% in the placebo group. This study highlighted that this compound prolonged pregnancy duration significantly and reduced the incidence of preterm births without notable adverse effects .

Q & A

Q. What is the pharmacological mechanism of Retosiban, and how does it compare to other oxytocin receptor antagonists?

Answer: this compound acts as a competitive oxytocin receptor antagonist, specifically inhibiting oxytocin-mediated uterine smooth muscle contractions to prevent preterm labor . Its selectivity and binding kinetics differ from other antagonists (e.g., atosiban) due to structural variations in the morpholine derivative backbone, which influence receptor affinity and half-life. Researchers should validate receptor binding using radioligand displacement assays and compare dose-response curves in ex vivo uterine tissue models to assess relative efficacy .

Q. How can researchers address discrepancies in reported IC50 values for this compound across biochemical assays?

Answer: Variability in IC50 values may arise from differences in assay conditions (e.g., cell lines, oxytocin concentrations, or detection methods). To reconcile contradictions:

  • Standardize protocols using HEK293T cells transfected with human oxytocin receptors, as in .
  • Include positive controls (e.g., atosiban) and validate results with orthogonal methods like calcium flux assays.
  • Perform technical triplicates and independent experiments to ensure reproducibility .

Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s efficacy in preterm labor models?

Answer:

  • Animal models: Use timed-pregnant rodents with lipopolysaccharide (LPS)-induced preterm labor to mimic inflammation-driven contractions.
  • Dosing: Optimize pharmacokinetics via subcutaneous administration to maintain therapeutic plasma levels, considering this compound’s short half-life .
  • Endpoints: Measure uterine contraction frequency via telemetry and correlate with plasma drug concentrations. Include histopathology to assess fetal safety .

Q. How should researchers design studies to investigate this compound’s off-target effects on related receptors (e.g., vasopressin receptors)?

Answer:

  • Binding assays: Screen this compound against vasopressin (V1a/V2) receptors using competitive binding assays with tritiated vasopressin.
  • Functional assays: Assess cAMP modulation in renal cell lines expressing V2 receptors.
  • Computational modeling: Use molecular docking simulations to predict cross-reactivity based on receptor homology .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent inhibition of uterine contractions?

Answer:

  • Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism).
  • Calculate EC50/IC50 values with 95% confidence intervals.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. standard therapies) .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability in preclinical models?

Answer:

  • Solubility studies: Test co-solvents (e.g., PEG 400) or cyclodextrin complexes.
  • Pharmacokinetic profiling: Conduct LC-MS/MS analyses to monitor plasma concentrations after oral vs. parenteral administration.
  • Stability testing: Assess degradation under varying pH and temperature conditions .

Q. What are the key challenges in translating this compound’s preclinical efficacy to human clinical trials?

Answer:

  • Species differences: Human uterine receptors may exhibit distinct binding kinetics compared to rodent models. Validate using human myometrial tissue samples.
  • Ethical constraints: Design trials with strict inclusion criteria (e.g., gestational age, cervical length) and ensure informed consent for high-risk pregnancies .
  • Endpoint selection: Use ultrasound-based contraction monitoring and biomarker panels (e.g., interleukin-6) to objectively assess efficacy .

Q. How should conflicting data on this compound’s safety profile in maternal-fetal models be resolved?

Answer:

  • Toxicology studies: Conduct teratogenicity assessments in multiple species (e.g., rabbits, primates) with histopathological evaluation of placental and fetal tissues.
  • Mechanistic studies: Investigate oxidative stress markers (e.g., glutathione levels) to differentiate drug-specific effects from model-specific artifacts .

Q. What methodological frameworks are recommended for meta-analyses of this compound’s clinical trial data?

Answer:

  • Apply PRISMA guidelines to systematically review randomized controlled trials (RCTs).
  • Use random-effects models to account for heterogeneity in study populations and dosing regimens.
  • Assess publication bias via funnel plots and Egger’s regression .

Q. How can researchers leverage computational tools to predict this compound’s interactions with novel oxytocin receptor isoforms?

Answer:

  • Homology modeling: Generate 3D receptor structures using AlphaFold for isoforms lacking crystallographic data.
  • Molecular dynamics simulations: Analyze binding stability under physiological conditions (e.g., pH 7.4, 310K).
  • Machine learning: Train classifiers on existing antagonist datasets to predict this compound’s affinity for splice variants .

Q. Methodological Notes

  • Data Reproducibility: Follow and for detailed experimental protocols and statistical reporting.
  • Ethical Compliance: Adhere to guidelines in for animal/human studies, including data protection impact assessments.
  • Interdisciplinary Validation: Combine biochemical, in vivo, and computational approaches to address complex research questions .

Properties

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVGDGRBPMVYPB-FDUHJNRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231559
Record name Retosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820957-38-8
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-4-oxazolyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820957-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retosiban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820957388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retosiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Retosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIE06H28OX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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